1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane
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Overview
Description
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is an organosilicon compound characterized by the presence of ethynyl groups attached to a trisilane backbone. This compound is notable for its unique structure, which combines the properties of both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hexamethyltrisilane with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. These interactions can result in changes to the physical or chemical properties of the target, such as increased stability or altered reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar trisilane backbone but with chlorine substituents instead of ethynyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains a disiloxane backbone with vinyl groups.
Uniqueness
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to the presence of ethynyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and reactivity.
Properties
CAS No. |
116161-01-4 |
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Molecular Formula |
C10H20Si3 |
Molecular Weight |
224.52 g/mol |
IUPAC Name |
bis[ethynyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C10H20Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h1-2H,3-8H3 |
InChI Key |
OWLFEQWAPYOAMR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#C)[Si](C)(C)[Si](C)(C)C#C |
Origin of Product |
United States |
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